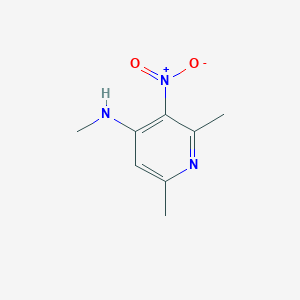
N,2,6-Trimethyl-3-nitropyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,6-Trimethyl-3-nitropyridin-4-amine is an organic compound with the molecular formula C8H11N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of three methyl groups and a nitro group attached to the pyridine ring, making it a unique and interesting molecule for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,2,6-Trimethyl-3-nitropyridin-4-amine typically involves the nitration of 2,6-dimethylpyridine followed by amination. One common method includes the reaction of 2,6-dimethylpyridine with nitric acid to introduce the nitro group at the 3-position.
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques to ensure high yield and purity. The process involves the controlled addition of reagents and precise temperature control to optimize the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N,2,6-Trimethyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Nitrous acid or other oxidizing agents.
Substitution: Ammonia, amines, or other nucleophiles.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Nitroso derivatives: Formed through the oxidation of the compound.
Substituted pyridines: Formed through substitution reactions.
Applications De Recherche Scientifique
N,2,6-Trimethyl-3-nitropyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,2,6-Trimethyl-3-nitropyridin-4-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine: Similar in structure but with a chlorine atom instead of a hydrogen atom at the 2-position.
2,6-Dimethyl-3-nitropyridin-4-amine: Lacks the additional methyl group at the 2-position.
3-Nitropyridine: Lacks the methyl groups and amine group.
Uniqueness
N,2,6-Trimethyl-3-nitropyridin-4-amine is unique due to the presence of three methyl groups and a nitro group on the pyridine ring, which imparts distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H11N3O2 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
N,2,6-trimethyl-3-nitropyridin-4-amine |
InChI |
InChI=1S/C8H11N3O2/c1-5-4-7(9-3)8(11(12)13)6(2)10-5/h4H,1-3H3,(H,9,10) |
Clé InChI |
HPNPYHLPEIOCKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



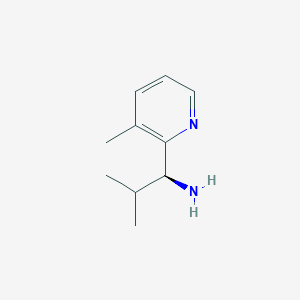
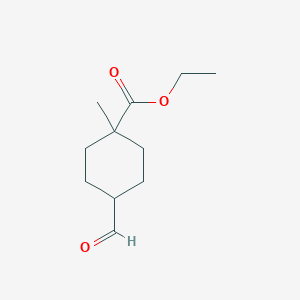

![3-Bromo-6-chlorobenzo[d]isoxazole](/img/structure/B13028384.png)
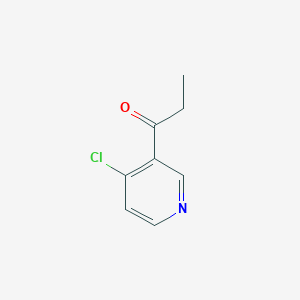
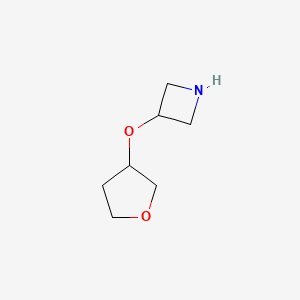
![3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13028405.png)

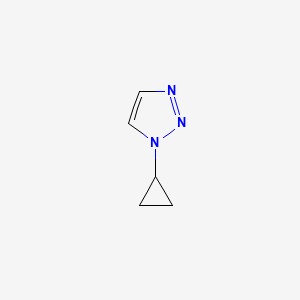
![2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B13028414.png)



